molecular formula C15H22BFN2O4 B7952742 5-Fluoro-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

5-Fluoro-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7952742
M. Wt: 324.16 g/mol
InChI Key: YQFSAVNNLCOVJM-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound characterized by its unique structural features, including a fluorine atom, a nitro group, a propyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multi-step organic reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Production of amines or hydroxylamines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of carbon-carbon bonds.

Biology: In biological research, the compound can be used as a probe or inhibitor in studies involving enzyme activity or cellular processes. Its unique structure allows for selective binding to specific biological targets.

Medicine: The compound has potential applications in medicinal chemistry, where it can serve as a precursor for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.

Industry: In the chemical industry, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-Fluoro-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid derivative facilitates the formation of carbon-carbon bonds through the coordination of the boron atom to a palladium catalyst, followed by transmetalation and reductive elimination steps.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Cross-Coupling: The boronic acid derivative targets the palladium catalyst, enabling the formation of carbon-carbon bonds.

  • Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and affecting biological pathways.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the fluorine and nitro groups.

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic acid derivative but different core structure.

Uniqueness: 5-Fluoro-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline stands out due to its combination of fluorine, nitro, and propyl groups, which confer unique chemical and biological properties not found in similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

5-fluoro-2-nitro-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFN2O4/c1-6-7-18-12-9-11(17)10(8-13(12)19(20)21)16-22-14(2,3)15(4,5)23-16/h8-9,18H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFSAVNNLCOVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)NCCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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